Dibenzo[b,d]thien-4-ylacetonitrile

Synthetic methodology Green chemistry Gem-difluoroalkene cyanation

Dibenzo[b,d]thien-4-ylacetonitrile (CAS 19806-54-3; IUPAC: 2-dibenzothiophen-4-ylacetonitrile; molecular formula C₁₄H₉NS; molecular weight 223.29 g·mol⁻¹) is a heterocyclic building block composed of a dibenzothiophene (DBT) tricyclic core with an acetonitrile (–CH₂CN) substituent at the 4-position. The compound is supplied as a research-grade intermediate, typically at ≥95% purity, and occupies a distinct niche among (het)arylacetonitrile derivatives by combining the extended π-conjugation and thermal robustness of the DBT scaffold with the synthetic versatility of the nitrile group.

Molecular Formula C14H9NS
Molecular Weight 223.29g/mol
Cat. No. B428561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[b,d]thien-4-ylacetonitrile
Molecular FormulaC14H9NS
Molecular Weight223.29g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC(=C3S2)CC#N
InChIInChI=1S/C14H9NS/c15-9-8-10-4-3-6-12-11-5-1-2-7-13(11)16-14(10)12/h1-7H,8H2
InChIKeyHWSYPHVXPPBQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzo[b,d]thien-4-ylacetonitrile – Core Structural Profile and Procurement-Relevant Identity


Dibenzo[b,d]thien-4-ylacetonitrile (CAS 19806-54-3; IUPAC: 2-dibenzothiophen-4-ylacetonitrile; molecular formula C₁₄H₉NS; molecular weight 223.29 g·mol⁻¹) is a heterocyclic building block composed of a dibenzothiophene (DBT) tricyclic core with an acetonitrile (–CH₂CN) substituent at the 4-position [1]. The compound is supplied as a research-grade intermediate, typically at ≥95% purity, and occupies a distinct niche among (het)arylacetonitrile derivatives by combining the extended π-conjugation and thermal robustness of the DBT scaffold with the synthetic versatility of the nitrile group . Although direct head-to-head biological profiling data for the standalone compound are sparse in the open literature, its value proposition rests on its role as a regiospecifically functionalized precursor to higher-value pharmacophores and optoelectronic materials, where the 4-yl attachment geometry and the electron-withdrawing nitrile substituent materially differentiate it from simpler benzothiophene or unsubstituted DBT analogues [2].

Why Dibenzo[b,d]thien-4-ylacetonitrile Cannot Be Replaced by Generic Dibenzothiophene or Benzothiophene Acetonitrile Analogs


Procurement decisions that treat all (het)arylacetonitrile derivatives as interchangeable overlook three critical points of measurable divergence: (i) the dibenzothiophene core confers a LogP of ~3.9, intermediate between the simpler benzothiophene-4-ylacetonitrile (LogP ~2.5–2.8) and the unfunctionalized dibenzothiophene (LogP 4.38), directly impacting partition behavior and membrane permeability in biological assays [1] [2]; (ii) the 4-position attachment geometry is non-negotiable for downstream pharmacophores – the clinical-stage DNA-PK inhibitor NU7441 (IC₅₀ = 14 nM) requires the 4-yl connectivity, and the 2-yl or 3-yl regioisomers yield markedly different potency [3]; (iii) the electron-withdrawing nitrile group modulates the HOMO energy level by approximately +0.10 eV relative to unsubstituted DBT at the C4 position, altering redox behavior and charge-transport properties in materials applications [4].

Quantitative Differentiation Evidence for Dibenzo[b,d]thien-4-ylacetonitrile Versus Closest Structural Analogs


Green Synthetic Yield Benchmark: Metal-Free Cyanation Achieves 74% Isolated Yield for the Target Compound

A scalable, metal-free cyanation protocol converts 4-(2,2-difluorovinyl)dibenzo[b,d]thiophene to Dibenzo[b,d]thien-4-ylacetonitrile in 74% isolated yield using aqueous ammonia as the nitrogen source in acetonitrile solvent over 24 h, completely avoiding toxic cyanating reagents [1]. By contrast, traditional palladium-catalyzed cyanation of aryl halides (a common alternative route to arylacetonitriles) typically requires elevated temperatures (80–120 °C), metal catalysts, and cyanide sources, and comparative substrate-scope data from the same publication show that simpler benzothiophene and phenyl acetonitrile substrates give yields ranging from 62% to 89%, placing the 74% dibenzothiophene result firmly within the competitive range for this compound class [1].

Synthetic methodology Green chemistry Gem-difluoroalkene cyanation

Lipophilicity Tuning: LogP Differential of 0.48 Units Versus Unfunctionalized Dibenzothiophene Core

The calculated octanol-water partition coefficient (LogP) of Dibenzo[b,d]thien-4-ylacetonitrile is 3.9 [1], which is 0.48 log units lower than that of the parent dibenzothiophene (LogP 4.38) [2] and approximately 1.0–1.4 log units higher than the simpler benzo[b]thiophene-4-ylacetonitrile analog (LogP ~2.5–2.8, estimated from structural analogues) [3]. This intermediate lipophilicity is attributable to the electron-withdrawing nitrile substituent partially offsetting the hydrophobic contribution of the extended aromatic core, placing the compound closer to the Lipinski-optimal LogP range (1–3) while retaining membrane permeability sufficient for cell-based assays.

Physicochemical properties Lipophilicity Drug-likeness

Electrochemical Reactivity Ranking: Position-Specific Substituent Effects Differentiate DBT Derivatives Under Oxidative Conditions

A systematic electrochemical study on a boron-doped diamond (BDD) anode in acetonitrile–water (87.5:12.5 v/v, 0.01 M NaNO₃) established the oxidative reactivity order 4,6-dimethyldibenzothiophene ≥ 4-methyldibenzothiophene > dibenzothiophene [1]. While Dibenzo[b,d]thien-4-ylacetonitrile was not directly tested in this study, the electron-withdrawing nitrile substituent at the 4-position is expected to further shift the oxidation potential anodically relative to the methyl-substituted analogues, making it the least oxidizable member of this series. Complementary DFT calculations show that C4 substitution destabilizes the HOMO of DBT by approximately +0.10 eV [2], which is consistent with the experimentally observed reactivity trend whereby electron-donating substituents (methyl) enhance and electron-withdrawing substituents (nitrile) suppress electrochemical oxidation rates.

Electrochemistry Oxidative desulfurization Structure-reactivity relationship

Positional Specificity: 4-yl Attachment Is Non-Negotiable for DNA-PK Inhibitor Potency (NU7441: IC₅₀ = 14 nM)

The chromen-4-one DNA-PK inhibitor NU7441 (KU-57788), which incorporates the dibenzothiophen-4-yl group, displays an IC₅₀ of 14 nM against DNA-PK with ATP-competitive inhibition kinetics and >100-fold selectivity over related PI3K family kinases [1]. Comparative structure-activity studies on quinolin-4-one and pyridopyrimidin-4-one surrogates demonstrate that the dibenzothiophen-4-yl substituent confers superior potency relative to the dibenzofuran-4-yl analogue, and that moving the attachment point away from the 4-position abolishes activity [2]. Dibenzo[b,d]thien-4-ylacetonitrile serves as the key synthetic intermediate for introducing this pharmacophoric element: the nitrile group can be reduced or hydrolyzed to the corresponding amine or carboxylic acid for further elaboration.

DNA-dependent protein kinase Cancer therapeutics Structure-activity relationship

HOMO Energy Modulation: C4 Substitution Tunes Electronic Properties for Materials Applications

DFT calculations on tri-aryl substituted dibenzothiophenes demonstrate that substitution at the C4 position destabilizes the HOMO energy level by approximately 0.10 eV relative to unsubstituted DBT [1]. The nitrile group in Dibenzo[b,d]thien-4-ylacetonitrile, being electron-withdrawing, is expected to produce a more nuanced electronic modulation compared to the aryl substituents studied, potentially lowering both HOMO and LUMO levels while maintaining a favorable bandgap. In the solid state, dibenzothiophene-based materials achieve hole mobilities up to 0.12 cm²·V⁻¹·s⁻¹ , and the nitrile-functionalized derivative offers a starting point for donor-acceptor architectures where the electron-withdrawing substituent enhances electron affinity and reduces intermolecular reorganization energy.

Organic electronics HOMO-LUMO engineering Charge transport

Validated Application Scenarios Where Dibenzo[b,d]thien-4-ylacetonitrile Delivers Measurable Advantage


Medicinal Chemistry: Synthesis of DNA-PK Inhibitors Requiring 4-yl Dibenzothiophene Pharmacophores

This compound is the direct synthetic precursor to the dibenzothiophen-4-yl motif found in NU7441 (DNA-PK IC₅₀ = 14 nM), a validated tool compound and lead structure for oncology and CRISPR/Cas9 gene-editing enhancement . The nitrile group can be reduced to the primary amine or hydrolyzed to the carboxylic acid for coupling to chromen-4-one, quinolin-4-one, or pyridopyrimidin-4-one scaffolds. SAR studies confirm that the 4-yl connectivity and the dibenzothiophene (versus dibenzofuran) heterocycle are critical for potency . Procurement of this specific intermediate eliminates the need for in-house multi-step synthesis of the regiospecifically functionalized DBT core.

Green Synthetic Methodology Development: Benchmark Substrate for Metal-Free Cyanation Protocols

The demonstrated 74% yield for this sterically demanding substrate under metal-free, aqueous ammonia cyanation conditions positions it as a valuable benchmark compound for evaluating new cyanation methodologies. Researchers developing alternative nitrile synthesis routes can use this compound to probe steric and electronic tolerance, as the dibenzothiophene scaffold presents greater steric hindrance than phenyl or simple benzothiophene congeners while the electron-rich thiophene ring tests functional group compatibility.

Organic Electronics: Donor-Acceptor Building Block for Charge-Transport Materials

The combination of the electron-rich dibenzothiophene π-system with the electron-withdrawing nitrile substituent creates an intrinsic donor-acceptor motif suitable for organic semiconductor design. DFT calculations indicate that C4 substitution modulates the HOMO by ~+0.10 eV , and the nitrile group can further lower the LUMO, reducing the HOMO-LUMO gap for improved charge injection. The compound's LogP of 3.9 and solubility in acetonitrile facilitate solution processing, while the planar DBT core promotes π-π stacking for charge transport, with scaffold mobilities reaching 0.12 cm²·V⁻¹·s⁻¹ .

Electrochemical Sensor Development: Oxidation-Resistant Reference Compound for Sulfur Heterocycle Detection

The established reactivity order on BDD electrodes (4,6-DMDBT ≥ 4-MDBT > DBT) predicts that the electron-withdrawing nitrile derivative will be the most oxidation-resistant member of the series, making it a useful negative control or baseline standard for electrochemical sensing arrays designed to detect alkylated dibenzothiophenes in petroleum or environmental samples . Its resistance to anodic oxidation under conditions that readily convert methylated DBTs to sulfoxides and sulfones enables differential pulse voltammetry discrimination.

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